molecular formula C11H10N8O2S B11512764 N-(4-Amino-furazan-3-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

N-(4-Amino-furazan-3-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide

Cat. No.: B11512764
M. Wt: 318.32 g/mol
InChI Key: UNSLANRWXURZMB-UHFFFAOYSA-N
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Description

N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both an oxadiazole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents might include amines, thionyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different oxadiazole derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxadiazole and tetrazole derivatives, such as:

  • 1,2,5-Oxadiazole-3-carboxamide
  • 1-Phenyl-1H-tetrazole-5-thiol

Uniqueness

What sets N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H10N8O2S

Molecular Weight

318.32 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C11H10N8O2S/c12-9-10(16-21-15-9)13-8(20)6-22-11-14-17-18-19(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H,13,16,20)

InChI Key

UNSLANRWXURZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NON=C3N

Origin of Product

United States

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